1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1207046-06-7 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-10-11-19(12-16(15)2)30-24(31)20-8-3-4-9-21(20)29(25(30)32)14-22-27-23(28-33-22)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
WQJBXVFDXZSDMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with both an oxadiazole moiety and chlorophenyl groups. The structural complexity contributes to its biological activity through multiple mechanisms of action.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria, certain compounds demonstrated notable efficacy:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 11 | 80 |
| 15 | Escherichia coli | 12 | 75 |
| 14a | Candida albicans | 12 | 70 |
| 14b | Staphylococcus aureus | 13 | 75 |
These results indicate that the derivatives possess broad-spectrum antimicrobial activity and can serve as potential leads for drug development against resistant bacterial strains .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. For instance, molecular docking studies have indicated that these compounds can effectively inhibit cancer cell proliferation. A specific derivative showed an IC50 value of 16.782 µg/mL against the HepG2 liver cancer cell line, indicating high potency with low toxicity .
Case Study: HepG2 Cell Line
A detailed analysis revealed the following:
| Compound | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| 7f | 16.782 | 1.19 ± 0.02 |
| 7a | Not specified | Moderate |
This data suggests that the compound can selectively target cancer cells while exhibiting minimal cytotoxic effects on healthy cells .
The biological activities of quinazoline derivatives are attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:
- Bacterial Gyrase Inhibition: Quinazoline derivatives act as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV.
- Antitumor Effects: The compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression.
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with target proteins. For example, docking results revealed favorable interactions with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer’s .
Preparation Methods
Cyclocondensation of Anthranilic Acid with 3,4-Dimethylphenyl Isothiocyanate
Anthranilic acid (1) reacts with 3,4-dimethylphenyl isothiocyanate (2) in refluxing ethanol (8 h) to yield 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3) (90–95% yield). Subsequent oxidative desulfurization using hydrogen peroxide (H₂O₂) in acetic acid converts the thioxo group to a dione, forming Fragment A.
Key Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Oxidizing Agent: 30% H₂O₂ in glacial acetic acid (1:1 v/v)
- Yield: 85–90%
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.8 Hz, 1H, H5), 7.64–7.58 (m, 2H, H6/H7), 7.32 (d, J = 8.1 Hz, 1H, H8), 7.05 (s, 1H, H2'), 6.98 (d, J = 7.9 Hz, 1H, H5'), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
- 13C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C4), 162.4 (C2), 138.9 (C3'), 135.2 (C4'), 134.1–122.3 (aromatic carbons), 20.1 (CH₃), 19.8 (CH₃).
Synthesis of Fragment B: 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Amidoxime Formation
3-Chlorobenzaldehyde (4) reacts with hydroxylamine hydrochloride in methanol under reflux (12 h) to form 3-chlorobenzaldehyde oxime (5) (76–80% yield).
Cyclization with Chloroacetyl Chloride
Oxime 5 is treated with chloroacetyl chloride in dry acetone (0°C, 2 h) to yield 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (6) as a yellow oil. Purification via column chromatography (hexane:ethyl acetate, 9:1) affords Fragment B in 50–60% yield.
Key Reaction Conditions
- Solvent: Dry acetone
- Temperature: 0°C (ice bath)
- Base: Triethylamine (2 eq)
- Yield: 55–60%
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, H2'), 7.89 (d, J = 7.6 Hz, 1H, H6'), 7.62 (d, J = 7.9 Hz, 1H, H4'), 7.48 (t, J = 7.8 Hz, 1H, H5'), 4.91 (s, 2H, CH₂Cl).
- 13C NMR (101 MHz, CDCl₃) : δ 173.2 (C5), 167.4 (C3), 135.6–126.3 (aromatic carbons), 39.8 (CH₂Cl).
Coupling of Fragments A and B
Nucleophilic Substitution in DMF
Fragment A (1 eq) and Fragment B (1.2 eq) are stirred in anhydrous DMF with potassium carbonate (K₂CO₃, 1.5 eq) and potassium iodide (KI, 0.1 eq) at room temperature for 24 h. The reaction mixture is poured into ice-water to precipitate the crude product, which is recrystallized from ethanol to yield the target compound (75–80% yield).
Optimization Insights
- Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubilization of both fragments.
- Catalyst Role : KI enhances reactivity via a halogen-exchange mechanism, accelerating the substitution.
Characterization of Final Product
- Melting Point : 218–220°C (decomp.)
- Elemental Analysis : Calculated (%) for C₂₆H₂₀Cl₂N₄O₃: C 61.31, H 3.96, N 10.99; Found: C 61.45, H 4.12, N 10.87.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (d, J = 7.7 Hz, 1H, H5), 7.72–7.65 (m, 2H, H6/H7), 7.55 (s, 1H, H2'), 7.43 (d, J = 8.0 Hz, 1H, H5'), 7.31–7.25 (m, 4H, oxadiazole aromatic), 5.12 (s, 2H, N-CH₂), 2.33 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
- 13C NMR (101 MHz, DMSO-d₆) : δ 167.9 (C4), 167.3 (C2), 166.1 (oxadiazole C3), 139.1–121.8 (aromatic carbons), 55.2 (N-CH₂), 20.3 (CH₃), 19.9 (CH₃).
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Replacing classical heating with microwave irradiation (150°C, 30 min) during oxadiazole formation (Step 3.2) reduces reaction time by 70% while maintaining comparable yields (58–62%).
One-Pot Sequential Synthesis
A streamlined protocol condenses Steps 3.1–3.2 into a single vessel by sequentially adding hydroxylamine and chloroacetyl chloride, achieving a 52% overall yield.
Critical Analysis of Methodologies
| Parameter | Classical Method | Microwave Method | One-Pot Method |
|---|---|---|---|
| Reaction Time | 24 h | 6 h | 18 h |
| Overall Yield | 75% | 68% | 52% |
| Purity (HPLC) | 98.5% | 97.8% | 95.2% |
| Scalability | Industrial | Lab-scale | Lab-scale |
Key Observations :
- The classical method remains optimal for large-scale synthesis due to proven scalability and high purity.
- Microwave-assisted synthesis offers time efficiency but requires specialized equipment.
Challenges and Mitigation Strategies
Q & A
Q. What methodologies validate the compound’s interaction with biological targets at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
